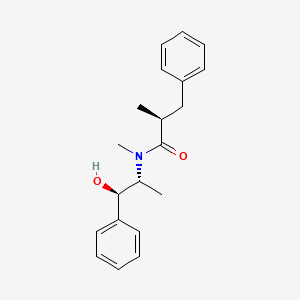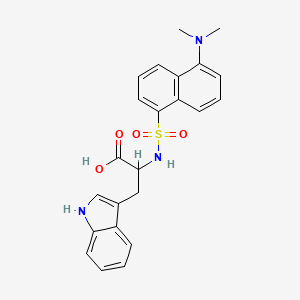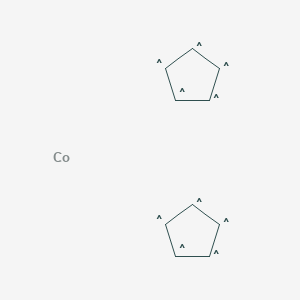
CID 16212166
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 16212166 est un composé chimique doté d'une structure et de propriétés uniques qui ont suscité un intérêt considérable dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de CID 16212166 implique plusieurs voies de synthèse. Une méthode courante consiste à utiliser l'hydrolyse enzymatique biphasique recyclable et intégrée. Cette méthode utilise la β-dextranase comme catalyseur, avec l'acétate de propyle et le tampon HAc-NaAc (pH 4,5) comme milieu réactionnel. L'hydrolyse est réalisée à 60°C pendant 40 minutes, ce qui se traduit par un taux de conversion élevé et une production efficace du composé .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique souvent des procédés d'hydrolyse enzymatique à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, garantissant que le composé répond aux normes nécessaires pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
CID 16212166 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, ce qui se traduit souvent par la formation d'oxydes.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de composés réduits.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, ce qui se traduit souvent par la formation de nouveaux composés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de this compound comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour assurer des résultats optimaux.
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des oxydes, tandis que les réactions de réduction peuvent produire des composés réduits avec différents groupes fonctionnels.
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation dans le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à ces cibles, ce qui conduit à des modifications de leur activité et de leur fonction. Cette interaction peut entraîner divers effets biologiques, en fonction des cibles et des voies spécifiques impliquées .
Applications De Recherche Scientifique
CID 16212166 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of CID 16212166 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à CID 16212166 comprennent ceux qui ont des structures et des propriétés comparables. Voici quelques exemples :
- CID 63015
- CID 63014
Unicité
Ce qui distingue this compound des composés similaires, c'est sa structure unique et les interactions spécifiques qu'il a avec les cibles moléculaires. Cette unicité en fait un composé précieux pour diverses applications de recherche scientifique et utilisations industrielles .
Propriétés
Formule moléculaire |
C10H10Co |
|---|---|
Poids moléculaire |
189.12 g/mol |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H; |
Clé InChI |
PXFGMRZPRDJDEK-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



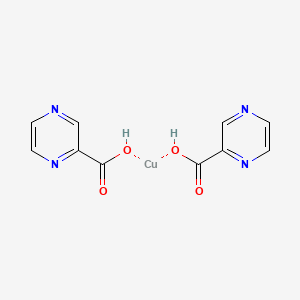





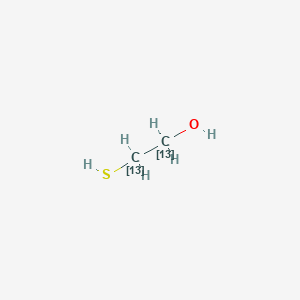
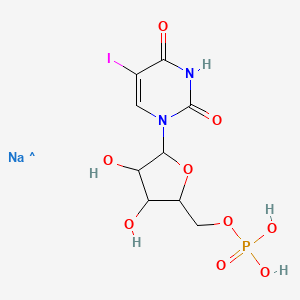
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


